molecular formula C22H27N3O3S B15149510 N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide

N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide

Cat. No.: B15149510
M. Wt: 413.5 g/mol
InChI Key: NEZDOFLKMAYDJQ-UHFFFAOYSA-N
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Description

N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butanoylamino group, a carbamothioyl group, and a 2-methylpropoxybenzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butanoylamino group: This step involves the reaction of butanoic acid with an amine to form the butanoylamino group.

    Introduction of the carbamothioyl group: This step involves the reaction of an isothiocyanate with an amine to form the carbamothioyl group.

    Attachment of the 2-methylpropoxybenzamide moiety: This step involves the reaction of 2-methylpropoxybenzoic acid with an amine to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C22H27N3O3S/c1-4-7-20(26)23-17-9-6-10-18(13-17)24-22(29)25-21(27)16-8-5-11-19(12-16)28-14-15(2)3/h5-6,8-13,15H,4,7,14H2,1-3H3,(H,23,26)(H2,24,25,27,29)

InChI Key

NEZDOFLKMAYDJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC(C)C

Origin of Product

United States

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